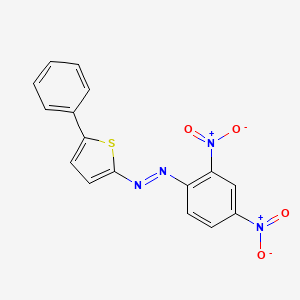
2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophen-3-carbonitrile with 2-(thiophen-2-yl)acetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzothiazole: A compound with a fused benzene and thiazole ring.
2-Aminothiophene: A derivative of thiophene with an amino group at the 2-position.
Uniqueness
2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and functional materials .
Propriétés
Numéro CAS |
58567-93-4 |
|---|---|
Formule moléculaire |
C11H9NS2 |
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
2-thiophen-2-yl-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C11H9NS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7,11-12H |
Clé InChI |
DYQFMODKXVIWKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(S2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


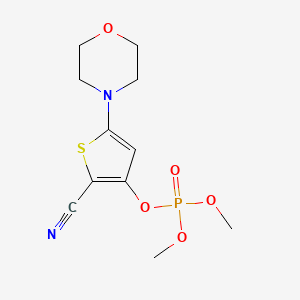


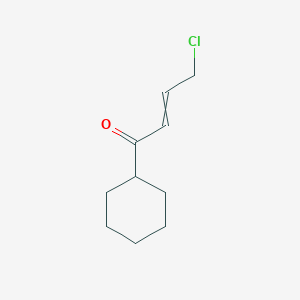

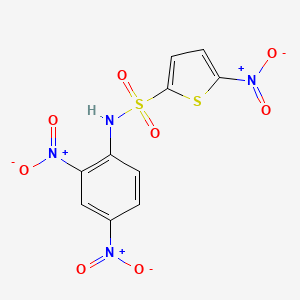
![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane](/img/structure/B14600891.png)
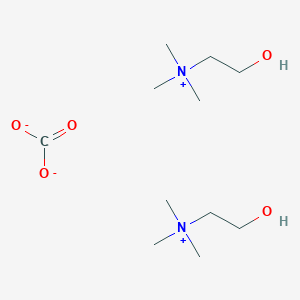

![4-[(4-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600906.png)
